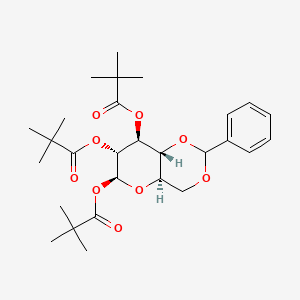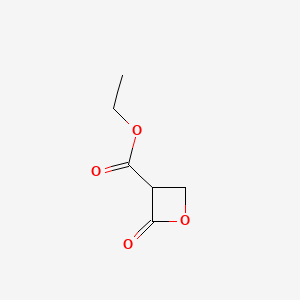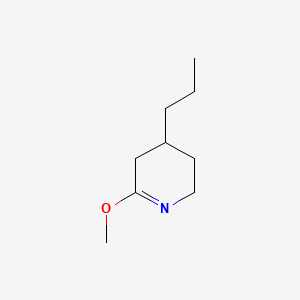
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a significant compound in the biomedical industry. It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and cardiovascular disorders. This compound is derived from glucose and is characterized by its benzylidene and pivaloyl protective groups, which enhance its stability and reactivity in chemical processes.
準備方法
The synthesis of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in anhydrous dimethylformamide . The pivaloyl groups are then introduced using pivaloyl chloride in the presence of a base such as pyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.
Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.
Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Serves as a building block for the development of glycoproteins and glycolipids.
Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.
作用機序
The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.
類似化合物との比較
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is unique due to its specific protective groups and their arrangement on the glucopyranose ring. Similar compounds include:
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Another protected glucopyranose derivative with benzyl groups.
4,6-O-Benzylidene-1,2,3-tri-O-acetyl-b-D-glucopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.
β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with acetyl protective groups.
These compounds share similar protective strategies but differ in the specific protective groups used, which can influence their reactivity and applications.
特性
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCSHSKNBYBOC-PRYCNDIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B573421.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)
